molecular formula C10H11FO2 B8769582 Methyl 3-ethyl-4-fluorobenzoate

Methyl 3-ethyl-4-fluorobenzoate

Cat. No.: B8769582
M. Wt: 182.19 g/mol
InChI Key: JFEVQKROUFZOHN-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-fluorobenzoate is a fluorinated aromatic ester characterized by a methyl ester group at the para position, an ethyl substituent at the meta position, and a fluorine atom at the ortho position relative to the ester. This compound’s structure combines steric bulk (ethyl group) with electronic modulation (fluorine), making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 3-ethyl-4-fluorobenzoate

InChI

InChI=1S/C10H11FO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h4-6H,3H2,1-2H3

InChI Key

JFEVQKROUFZOHN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-ethyl-4-fluorobenzoate

The ethyl ester analog (ethyl 3-ethyl-4-fluorobenzoate) shares the same substituent positions but replaces the methyl ester with an ethyl group. This minor alteration increases molecular weight (MW: ~208.2 g/mol vs. Commercial availability of this analog (5 suppliers) suggests established synthetic routes, likely involving esterification or transesterification .

Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate

This compound (CAS 1381944-35-9) replaces the ethyl group with a 4-methoxyphenyl moiety. The bulkier aromatic substituent introduces steric hindrance and π-π interactions, which could influence crystallinity or binding affinity in receptor-based applications. Its higher MW (260.26 g/mol) compared to Methyl 3-ethyl-4-fluorobenzoate highlights the impact of substituent size on molecular properties .

Amino-Fluorinated Methyl Benzoates

lists several amino-fluorinated analogs, including:

  • Methyl 3-amino-4-fluorobenzoate (Similarity: 0.97)
  • Methyl 3-amino-5-fluorobenzoate (Similarity: 0.93)
  • Methyl 4-amino-3-fluorobenzoate (Similarity: 0.92)

The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.

Methyl 4-bromo-3-formamidobenzoate

This brominated analog (C9H8BrNO3, MW: 279.9/281.9 g/mol) replaces fluorine with bromine and adds a formamido group. Bromine’s higher atomic radius and polarizability may alter electronic properties, while the formamido group introduces additional hydrogen-bonding sites. Such modifications are common in medicinal chemistry to tune bioavailability .

Physical and Chemical Properties

While explicit data for this compound are sparse, inferences can be drawn from related methyl esters:

Property This compound (Inferred) Methyl Salicylate (Reference) Ethyl 3-ethyl-4-fluorobenzoate
Molecular Weight (g/mol) ~194.2 152.1 ~208.2
Boiling Point Moderate (ester-like) 222°C Likely higher than methyl ester
Solubility Low in water, high in organic solvents Slightly water-soluble Lower polarity than methyl analog

Key Observations :

  • Fluorine’s electronegativity enhances stability against oxidative degradation compared to non-fluorinated esters.
  • The ethyl group increases hydrophobicity, reducing aqueous solubility but improving compatibility with lipid matrices .

Agrochemical Potential

highlights methyl esters (e.g., metsulfuron methyl ester) as herbicides. The ethyl and fluorine substituents in this compound could similarly enhance binding to plant enzyme targets (e.g., acetolactate synthase) or improve environmental persistence .

Pharmaceutical Intermediates

Structurally related compounds, such as Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate (corrected in ), demonstrate utility in drug synthesis. The ethyl and fluorine groups in this compound may optimize pharmacokinetic properties like metabolic stability .

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